molecular formula C7H10O4S B2386175 5,5-Dioxo-5lambda6-thiaspiro[2.4]heptane-7-carboxylic acid CAS No. 2413874-74-3

5,5-Dioxo-5lambda6-thiaspiro[2.4]heptane-7-carboxylic acid

Cat. No.: B2386175
CAS No.: 2413874-74-3
M. Wt: 190.21
InChI Key: WVBXOSRUDBSHMK-UHFFFAOYSA-N
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Description

5,5-Dioxo-5lambda6-thiaspiro[2.4]heptane-7-carboxylic acid: is a heterocyclic compound with a unique spiro structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Dioxo-5lambda6-thiaspiro[2.4]heptane-7-carboxylic acid typically involves the reaction of a suitable precursor with sulfur-containing reagents under controlled conditions. The exact synthetic route can vary, but it often includes steps such as cyclization and oxidation to achieve the desired spiro structure .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, it is likely that large-scale synthesis would involve optimization of the laboratory-scale methods to ensure efficiency, yield, and purity. This could include the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: 5,5-Dioxo-5lambda6-thiaspiro[2.4]heptane-7-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to sulfoxides or sulfones, while substitution can yield esters or amides .

Scientific Research Applications

Chemistry: In chemistry, 5,5-Dioxo-5lambda6-thiaspiro[2.4]heptane-7-carboxylic acid is used as a building block for the synthesis of more complex molecules.

Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development. Researchers are exploring its use in the synthesis of biologically active molecules that could serve as pharmaceuticals .

Medicine: In medicine, derivatives of this compound are being investigated for their therapeutic potential. The compound’s ability to interact with biological targets makes it a promising candidate for the development of new drugs .

Industry: In the industrial sector, this compound is used in material science for the development of new materials with unique properties. Its spiro structure contributes to the stability and functionality of these materials .

Mechanism of Action

The mechanism of action of 5,5-Dioxo-5lambda6-thiaspiro[2.4]heptane-7-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives used .

Comparison with Similar Compounds

Uniqueness: 5,5-Dioxo-5lambda6-thiaspiro[2.4]heptane-7-carboxylic acid stands out due to its specific spiro structure, which imparts unique chemical and physical properties. This makes it particularly valuable in the synthesis of novel compounds and materials .

Properties

IUPAC Name

5,5-dioxo-5λ6-thiaspiro[2.4]heptane-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O4S/c8-6(9)5-3-12(10,11)4-7(5)1-2-7/h5H,1-4H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVBXOSRUDBSHMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CS(=O)(=O)CC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2413874-74-3
Record name 5,5-dioxo-5lambda6-thiaspiro[2.4]heptane-7-carboxylic acid
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